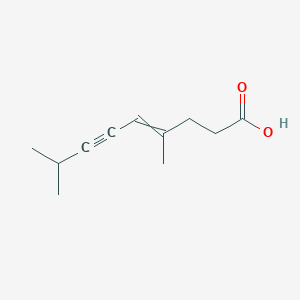
4,8-Dimethylnon-4-en-6-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethylnon-4-en-6-ynoic acid is a chemical compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnon-4-en-6-ynoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a non-4-en-6-yne derivative.
Functional Group Introduction: Introduction of the dimethyl groups at the 4 and 8 positions can be achieved through alkylation reactions.
Oxidation and Reduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethylnon-4-en-6-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,8-Dimethylnon-4-en-6-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethylnon-4-en-6-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethylnon-4-en-6-yne: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,8-Dimethylnon-4-en-6-ol: Contains a hydroxyl group instead of a carboxylic acid, leading to different reactivity and applications.
4,8-Dimethylnon-4-en-6-one:
Uniqueness
4,8-Dimethylnon-4-en-6-ynoic acid is unique due to the presence of both an alkyne and an alkene group, along with a carboxylic acid functional group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Propiedades
Número CAS |
112725-50-5 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4,8-dimethylnon-4-en-6-ynoic acid |
InChI |
InChI=1S/C11H16O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h6,9H,7-8H2,1-3H3,(H,12,13) |
Clave InChI |
CMRYBQCMGGQRLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C#CC=C(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















